An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride
An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride
CAS Number: 1187931-32-3
This technical guide provides a comprehensive overview of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride, a versatile chemical intermediate with significant applications in polymer chemistry and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and practical applications, grounded in established scientific principles.
Introduction and Core Compound Identity
N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is the salt form of N1,N1-Dimethylcyclohexane-1,4-diamine, a diamine featuring a cyclohexane ring with a primary amine and a tertiary dimethylamine group at the 1 and 4 positions, respectively. The dihydrochloride salt form often enhances stability and modifies solubility, making it suitable for various applications.
Table 1: Core Compound Identity
| Identifier | Value |
| Chemical Name | N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride |
| CAS Number | 1187931-32-3[1][2][3] |
| Molecular Formula | C₈H₂₀Cl₂N₂[1][2][4] |
| Molecular Weight | 215.16 g/mol [1][4] |
| Typical Purity | ≥95% |
| Synonyms | NC1CCC(N(C)C)CC1.[H]Cl.[H]Cl[2] |
Synthesis and Manufacturing
The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is a multi-step process commencing with the commercially available 1,4-diaminocyclohexane. The key transformation is the selective N,N-dimethylation of one of the primary amine groups, followed by conversion to the dihydrochloride salt.
Synthesis of the Free Base: N1,N1-Dimethylcyclohexane-1,4-diamine
A robust and widely recognized method for the methylation of primary amines is the Eschweiler-Clarke reaction .[5][6] This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent, offering a high-yield pathway to tertiary amines while avoiding the formation of quaternary ammonium salts.[5]
Mechanism of the Eschweiler-Clarke Reaction:
The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. This process is repeated to achieve dimethylation. The loss of carbon dioxide as a byproduct drives the reaction to completion.
Workflow for the Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine:
Caption: Synthesis workflow for the free base via the Eschweiler-Clarke reaction.
Experimental Protocol: Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diaminocyclohexane (1 equivalent) in a suitable solvent like methanol or water.
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Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (approximately 2.2 equivalents) followed by an excess of formic acid (approximately 2.2 equivalents). The addition of formic acid should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.
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Work-up: Cool the reaction mixture to room temperature. Carefully add a strong base, such as sodium hydroxide or potassium hydroxide, to neutralize the excess formic acid and deprotonate the amine salts, bringing the pH to above 11.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N1,N1-Dimethylcyclohexane-1,4-diamine.
Preparation of the Dihydrochloride Salt
The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol: Preparation of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride
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Dissolution: Dissolve the purified N1,N1-Dimethylcyclohexane-1,4-diamine in a suitable solvent, such as isopropanol or diethyl ether.
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Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl through the solution) with stirring. An excess of HCl (at least 2 equivalents) is required to protonate both amine groups.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride as a solid.
Physicochemical Properties and Spectral Data
The physicochemical properties of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride are crucial for its handling, storage, and application.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | Data not available for the dihydrochloride. The free base has a melting point of -65°C. | |
| Boiling Point | Data not available for the dihydrochloride. The free base has a boiling point of 205°C. | |
| Solubility | Highly soluble in water. | |
| Storage | Sealed in a dry environment at room temperature. |
Spectral Data Interpretation:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methine protons on the cyclohexane ring attached to the nitrogens, and the methylene protons of the cyclohexane ring. The chemical shifts will be influenced by the protonation of the amine groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbons, the methine carbons, and the methylene carbons of the cyclohexane ring.
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FTIR: The infrared spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, which are typical for the N-H stretching vibrations of ammonium salts.[7] The C-H stretching and bending vibrations of the cyclohexane ring and methyl groups will also be present.
Applications
Epoxy Resin Curing Agent
N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride can function as a curing agent or hardener for epoxy resins.[1] The primary amine group is the reactive site for the curing reaction.
Mechanism of Epoxy Curing with a Primary Amine:
The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking and the formation of a rigid thermoset polymer network.
Workflow for Epoxy Resin Curing:
Caption: General workflow for curing epoxy resins with the diamine hardener.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
Note: The use of the dihydrochloride salt may require specific conditions to liberate the free amine for reaction, such as the presence of a base or higher temperatures.
-
Stoichiometry Calculation: Calculate the required amount of the diamine dihydrochloride based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two active hydrogens.
-
Mixing: In a suitable container, combine the DGEBA resin and the calculated amount of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. Mix thoroughly until a homogeneous mixture is obtained. Gentle heating may be required to aid dissolution and reduce viscosity.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
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Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80-120°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150°C) to ensure complete cross-linking.
-
Characterization: After cooling, the cured epoxy can be characterized for its mechanical and thermal properties, such as hardness, tensile strength, and glass transition temperature (Tg).
The aliphatic nature of the diamine can impart good flexibility and impact resistance to the cured epoxy, while the controlled reactivity can allow for a longer pot life, which is advantageous in applications like coatings, adhesives, and composites.[1]
Intermediate in Pharmaceutical and Agrochemical Synthesis
Safety and Handling
N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictograms | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the free base and may vary for the dihydrochloride salt. Always consult the specific Safety Data Sheet (SDS) for the product being used.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
Conclusion
N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is a chemical compound with significant potential in both materials science and organic synthesis. Its role as a curing agent for epoxy resins allows for the creation of durable and versatile polymers. As a synthetic intermediate, its unique structure provides a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for its effective and safe utilization in research and development.
References
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Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]
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MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Retrieved from [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of pure amantadine hydrochloride (black), 18-crown-6 (blue) and complex (red). [Image]. Retrieved from [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
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PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]
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Lead Sciences. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]
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Lead Sciences. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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